Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate involves multiple steps. One common method includes the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction typically occurs under controlled temperature conditions to ensure the desired product’s formation. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acetic acid, hydrazine hydrate, and malononitrile. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in developing new materials and catalysts.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential biological activity, it is explored for developing new pharmaceuticals and therapeutic agents.
Industry: The compound’s unique properties make it useful in manufacturing specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate can be compared with similar compounds such as:
6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates: These compounds share a similar core structure but differ in their substituents, leading to different chemical and biological properties.
2-amino-3-cyano-4-phenyl-5-carboethoxy-6-methyl-4H-pyran: This compound has a similar pyran ring but with different substituents, affecting its reactivity and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H24N4O4S |
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Molecular Weight |
524.6 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6-phenylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C29H24N4O4S/c1-3-36-29(34)26-24(37-27(32)22(16-31)25(26)19-9-12-21(35-2)13-10-19)17-38-28-20(15-30)11-14-23(33-28)18-7-5-4-6-8-18/h4-14,25H,3,17,32H2,1-2H3 |
InChI Key |
OCSHCMVAQDCYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OC)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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